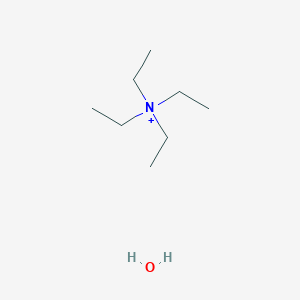

Tetraethylammonium hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H22NO+ |

|---|---|

Molecular Weight |

148.27 g/mol |

IUPAC Name |

tetraethylazanium;hydrate |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Tetraethylammonium Hydrate Derivatives

Alkylation Routes for Tetraethylammonium (B1195904) Halides (e.g., Chloride)

The synthesis of tetraethylammonium halides is most commonly achieved through the alkylation of triethylamine (B128534). wikipedia.orgwikipedia.org This reaction is a classic example of a nucleophilic substitution (S_N2) reaction, where the lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic ethyl group of an ethyl halide. libretexts.orglibretexts.org The process typically involves reacting triethylamine with an appropriate ethyl halide, such as ethyl chloride, ethyl bromide, or ethyl iodide, to yield the corresponding tetraethylammonium halide salt. wikipedia.orgwikipedia.orglibretexts.org

The reaction proceeds stepwise. Initially, triethylamine reacts with an ethyl halide to form the tetraethylammonium cation and a halide anion. libretexts.org As triethylamine is a tertiary amine, this alkylation is the final step, leading to the formation of a quaternary ammonium (B1175870) salt, as there are no remaining protons on the nitrogen to be removed. libretexts.orglibretexts.orgwikipedia.org While the alkylation of primary or secondary amines can lead to a mixture of products due to the increasing nucleophilicity of the resulting amines, the synthesis of the quaternary salt is more direct. masterorganicchemistry.com However, controlling reaction conditions is crucial to prevent side reactions, such as the Hofmann elimination, which can occur upon heating and lead to the formation of triethylamine hydrochloride and ethene. wikipedia.org

Table 1: Synthesis of Tetraethylammonium Halides via Alkylation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Triethylamine (Et₃N) | Ethyl chloride (EtCl) | Tetraethylammonium chloride ([Et₄N]Cl) wikipedia.org |

| Triethylamine (Et₃N) | Ethyl iodide (EtI) | Tetraethylammonium iodide ([Et₄N]I) wikipedia.orgwikipedia.org |

Controlled Crystallization Techniques for Hydrate (B1144303) Forms

Tetraethylammonium compounds can form stable hydrates, and their isolation is achieved through controlled crystallization. Tetraethylammonium chloride (TEAC), for instance, is known to exist as two stable hydrates: a monohydrate (TEAC·H₂O) and a tetrahydrate (TEAC·4H₂O). wikipedia.org The crystal structures for both of these hydrated forms have been determined. wikipedia.org The preparation of large, prismatic crystals of the monohydrate can be achieved through specific laboratory procedures, which allow for detailed spectroscopic analysis. wikipedia.org

Similarly, studies on the tetraethylammonium hydroxide-water system have demonstrated the formation of clathrate hydrates under controlled relative humidity conditions. researchgate.net The synthesis of tetraethylammonium fluoride (B91410) hydrate can also be achieved through methods like neutralization reactions or solvothermal synthesis, where dissolving tetraethylammonium salts in a solvent under high temperature and pressure leads to the crystallization of the hydrate form upon cooling. smolecule.com The degree of hydration can be a critical factor, influencing the compound's physical properties and reactivity. smolecule.com The formation of zeolite beta, using tetraethylammonium as a structure-directing agent, also involves a crystallization process where clusters of approximately six TEA⁺ cations are occluded within the zeolite cavity during hydrothermal treatment. acs.org

Table 2: Known Hydrate Forms of Tetraethylammonium Compounds

| Compound | Hydrate Form(s) | Synthesis/Crystallization Note |

|---|---|---|

| Tetraethylammonium chloride (TEAC) | Monohydrate (·H₂O), Tetrahydrate (·4H₂O) | Crystal structures have been determined for both forms. wikipedia.org |

| Tetraethylammonium hydroxide (B78521) (TEAOH) | Clathrate hydrates | Forms under controlled relative humidity. researchgate.net |

Hydrothermal Synthesis Approaches Utilizing Tetraethylammonium Hydroxide as a Precursor

Tetraethylammonium hydroxide (TEAOH) is widely used as a precursor or structure-directing agent (SDA) in the hydrothermal synthesis of various crystalline materials, particularly zeolites. wikipedia.org In these processes, the tetraethylammonium (TEA⁺) cation acts as a template, organizing the inorganic precursors (like silica (B1680970) and alumina) into specific microporous frameworks during crystallization under hydrothermal conditions (high temperature and pressure). wikipedia.orgrsc.org

Examples of this approach include:

ZSM-5/Beta Composite Zeolites : Hierarchical ZSM-5/beta composite zeolites have been synthesized by hydrothermally crystallizing a precursor powder of ZSM-5 coated with amorphous silica and alumina (B75360) in the presence of TEAOH. rsc.org The process is conducted at temperatures ranging from 383–443 K for 12–72 hours. rsc.org

High-Silica Zeolite Y : Zeolite Y with a high silica-to-alumina ratio (up to 7.76) has been successfully synthesized using TEAOH as the SDA. researchgate.net The TEA⁺/Na⁺ ratio in the initial gel is a critical parameter for obtaining the pure zeolite phase. researchgate.net

SUZ-4 Zeolite : The static hydrothermal synthesis of SUZ-4 zeolite is facilitated by using TEAOH as the template, often with the addition of seed crystals to accelerate crystallization. researchgate.net Optimal conditions can yield highly crystalline SUZ-4 in as little as one day at 160 °C. researchgate.net

The TEA⁺ cation's size and shape are crucial for directing the formation of the specific pore structures characteristic of these zeolites. wikipedia.org

Table 3: Hydrothermal Synthesis Using Tetraethylammonium Hydroxide (TEAOH)

| Target Material | Precursors | Synthesis Conditions | Role of TEAOH |

|---|---|---|---|

| ZSM-5/Beta Composite Zeolite | ZSM-5 precursor, amorphous silica/alumina | 383–443 K, 12–72 h | Structure-Directing Agent rsc.org |

| High-Silica Zeolite Y | Silica and alumina sources | Controlled TEA⁺/Na⁺ ratio in gel | Structure-Directing Agent researchgate.net |

Formation of Tetraethylammonium-Containing Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are mixtures of compounds that have a significantly lower melting point than any of the individual components. mdpi.com Tetraethylammonium salts are commonly used as the hydrogen bond acceptor (HBA) component in the formation of DES. mdpi.com These are typically formed by mixing a quaternary ammonium salt, such as tetraethylammonium chloride (TEAC) or tetraethylammonium bromide (TEAB), with a hydrogen bond donor (HBD). mdpi.com

Common HBDs used with tetraethylammonium salts include:

Mono-Ethylene Glycol (MEG) mdpi.comresearchgate.net

Glycerol (B35011) mdpi.comresearchgate.net

Levulinic acid rsc.org

The formation of the DES involves creating a homogeneous liquid through simple mixing, often with gentle heating, at specific molar ratios. mdpi.comresearchgate.net For example, DESs have been formulated by mixing TEAB or tetraethylammonium acetate (B1210297) (TEAAC) with MEG or glycerol at a 1:7 molar ratio. mdpi.com Another study investigated DESs made from TEAC and levulinic acid at a 3:1 molar ratio of acid to salt, which proved to be an effective absorbent for SO₂. rsc.org Interestingly, a significant melting point depression, akin to DES formation, has also been observed in mixtures of two structurally similar salts, tetramethylammonium (B1211777) chloride and tetraethylammonium chloride, which is attributed to a synergetic sharing of chloride ions rather than traditional hydrogen bonding. nih.gov

Table 4: Examples of Tetraethylammonium-Based Deep Eutectic Solvents (DES)

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD or HBD:HBA) |

|---|---|---|

| Tetraethylammonium Acetate (TEAAC) | Mono-Ethylene Glycol (MEG) | 1:7 mdpi.comresearchgate.net |

| Tetraethylammonium Acetate (TEAAC) | Glycerol | 1:7 mdpi.comresearchgate.net |

| Tetraethylammonium Bromide (TEAB) | Mono-Ethylene Glycol (MEG) | 1:7 mdpi.comresearchgate.net |

| Tetraethylammonium Bromide (TEAB) | Glycerol | 1:7 mdpi.comresearchgate.net |

Synthetic Pathways for Tetraethylammonium Salts of Polyoxometalates

Tetraethylammonium (TEA⁺) cations are frequently used to precipitate and crystallize polyoxometalates (POMs) from aqueous solutions. POMs are large, anionic metal-oxygen clusters, and the bulky, singly-charged TEA⁺ cation is effective at forming stable, often crystalline, salts with these inorganic macroanions.

The synthetic strategy generally involves the reaction of a soluble salt of the desired polyoxoanion with a soluble tetraethylammonium salt, typically a halide like tetraethylammonium bromide (TEAB). This metathesis reaction leads to the precipitation of the less soluble tetraethylammonium polyoxometalate salt.

Specific examples include:

Mn-Anderson Clusters : The synthesis of Mn-Anderson polyoxometalates, such as (TEA)₃[MnMo₆O₁₈((OCH₂)₃CNH₂)₂], has been achieved from octamolybdate precursors. rsc.orgresearchgate.net In this process, a β-isomer octamolybdate salt, (TEA)₃Na₁[Mo₈O₂₆], is first synthesized and then used to create the final Mn-Anderson compound. rsc.orgresearchgate.net

Hexamolybdate Clusters : Tetraethylammonium hexamolybdate has been synthesized as part of research into hybrid nano-building blocks. uidaho.edu

Nanorod Formation : Polyoxometalate nanorods have been synthesized within a polyelectrolyte matrix by repetitive adsorption of polyanions followed by precipitation with TEAB as the counter-ion. nih.gov

Table 5: Synthesized Tetraethylammonium Salts of Polyoxometalates

| Polyoxometalate Type | Specific Compound Formula | Precursors/Method |

|---|---|---|

| Octamolybdate (β-isomer) | (TEA)₃Na₁[Mo₈O₂₆] | Synthesized from sodium molybdate. rsc.orgresearchgate.net |

| Mn-Anderson | (TEA)₃[MnMo₆O₁₈((OCH₂)₃CNH₂)₂] | Synthesized from the corresponding octamolybdate. rsc.org |

Catalytic Systems in Organic Synthesis Involving Tetraethylammonium Iodide

Tetraethylammonium iodide (TEAI) serves as a versatile compound in organic synthesis, most notably as a phase-transfer catalyst (PTC). vulcanchem.commedchemexpress.comtargetmol.com As a PTC, it facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. vulcanchem.commedchemexpress.com The tetraethylammonium cation forms an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

TEAI has been employed in several catalytic applications:

Synthesis of Diaryl Ketones : It has been used as a catalyst (at 2.5 mol%) in conjunction with sodium periodate (B1199274) (NaIO₄) for the synthesis of diaryl ketones through a process involving oxidative cleavage of C-C double bonds. vulcanchem.com

2-Hydroxyethylation : TEAI catalyzes the reaction of ethylene (B1197577) carbonate with carboxylic acids to form 2-hydroxyethyl esters. wikipedia.org

Alkylation Reactions : It acts as a phase-transfer catalyst for various alkylations using aqueous sodium hydroxide and alkyl halides, including the N-alkylation of carbazole (B46965) and the geminal di-alkylation of fluorene. wikipedia.org

Formation of (Z)-diiodoalkenes : The treatment of alkynes with iodine monochloride (ICl) in the presence of TEAI leads to the stereoselective formation of (Z)-diiodoalkenes. wikipedia.org

The catalytic activity of TEAI is attributed to its ability to facilitate ion transfer between phases and to stabilize reaction intermediates through ion-pairing. vulcanchem.com

Table 6: Catalytic Applications of Tetraethylammonium Iodide (TEAI)

| Reaction Type | Reactants | Product Type | Role of TEAI |

|---|---|---|---|

| Diaryl Ketone Synthesis | Alkenes, NaIO₄ | Diaryl Ketones | Catalyst vulcanchem.com |

| 2-Hydroxyethylation | Carboxylic Acids, Ethylene Carbonate | 2-Hydroxyethyl esters | Catalyst wikipedia.org |

| N-Alkylation | Carbazole, Alkyl Halides, NaOH(aq) | N-alkylated carbazoles | Phase-Transfer Catalyst wikipedia.org |

Applications in Chemical Synthesis and Materials Science

Role as a Structure-Directing Agent (SDA)

One of the most prominent industrial applications of tetraethylammonium hydroxide (B78521) is its role as a structure-directing agent (SDA), or template, in the synthesis of zeolites. chemicalbook.comsacheminc.com Zeolites are crystalline microporous materials used widely as catalysts and adsorbents. sacheminc.com The tetraethylammonium cation acts as a template around which the inorganic framework of the zeolite (typically aluminosilicates) assembles during hydrothermal synthesis. After crystallization, the organic template is removed, usually by calcination, leaving behind a porous structure with a specific topology. oup.com

Key Research Findings:

Zeolite Beta Synthesis: TEAOH is a commonly used and effective SDA for the synthesis of Zeolite Beta. sacheminc.comresearchgate.net

High-Silica Zeolite Y: Researchers have successfully synthesized high-silica Zeolite Y (with a SiO₂/Al₂O₃ ratio up to 7.76) using TEAOH as the SDA. This is significant because high-silica Y zeolites exhibit superior thermal and hydrothermal stability, which is crucial for applications like fluid catalytic cracking (FCC) in the petroleum industry. researchgate.netkoyonchem.com The ratio of TEA⁺ to Na⁺ ions in the initial synthesis gel was found to be a critical parameter influencing the final product's properties. researchgate.net

CON-type Zeolites: The synthesis of aluminoborosilicate CON-type zeolites, which typically requires expensive and complex OSDAs, has been achieved using the simpler and less costly TEAOH in a seed-directed synthesis approach. oup.commdpi.com

Probing Hydration Structures in Aqueous Tetraethylammonium Salt Solutions (e.g., Tetrafluoroborate (B81430), Chloride)

Utility in Clathrate Hydrate Research

Tetraalkylammonium salts, including TEAOH, are known to form clathrate hydrates. researchgate.net Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the host) encloses guest molecules in cages. fishersci.ca The study of these structures provides insight into the hydrophobic effect and water's structuring capabilities. The alkyl chains of the tetraethylammonium cation are sufficiently hydrophobic to promote the formation of these cage-like water structures. avestia.com Research has shown that the inhibition performance of ammonium (B1175870) hydroxide ionic liquids on gas hydrate formation increases with the length of the alkyl chain. researchgate.net

Influence of Anion Identity on Tetraethylammonium Ion Hydration State

Function as a Phase-Transfer Catalyst

Tetraethylammonium hydroxide is employed as a phase-transfer catalyst (PTC) in various chemical reactions. haihangchem.comfishersci.cagoogle.com As a PTC, it facilitates the transfer of a reactant (in this case, the hydroxide ion) from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs. This allows for reactions between substances that are not soluble in the same solvent, often leading to faster reaction rates and higher yields.

Solid-State NMR for Zeolite Framework Characterization with Tetraethylammonium

Applications in Electrochemistry

In the field of electrochemistry, tetraethylammonium hydroxide has been investigated and used as a component in electrolytes for energy storage devices.

Electrochemical Capacitors (ECs): TEAOH has been incorporated into polymer-gel electrolytes, for instance with poly(vinyl alcohol) (PVA), to create hydroxide (OH⁻) ion-conducting materials for solid-state ECs. acs.org These solid electrolytes can achieve high ionic conductivity and are being developed for safe, lightweight, and high-performance energy storage. acs.org

Flexible Zinc-Air Batteries: A novel polymer electrolyte based on TEAOH and PVA has been successfully applied in flexible zinc-air batteries. The TEAOH component demonstrates good water retention capability, which contributes to a longer shelf life and better working life for the battery by maintaining high ionic conductivity.

Theoretical and Computational Studies on Tetraethylammonium Hydrate Chemical Behavior

Density Functional Theory (DFT) Calculations on Degradation Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of energy barriers, which are crucial for understanding reaction kinetics. For tetraalkylammonium cations like TEA, DFT studies have explored several degradation mechanisms initiated by hydroxide (B78521) anions. researchgate.net These include the SN2 pathway, ylide formation, and Hofmann elimination. researchgate.net The Hofmann elimination pathway is a particularly relevant degradation route for ammonium (B1175870) cations that possess β-hydrogens, such as tetraethylammonium (B1195904). u-pec.fr

DFT calculations are employed to determine the energetics of reaction pathways, including reaction energies (ΔEreaction, ΔGreaction) and, critically, activation energies (ΔEactivation, ΔGactivation). mdpi.compreprints.org These activation barriers quantify the kinetic stability of the cation against attack by a nucleophile like a hydroxide ion.

The presence of different alkyl groups and the availability of β-hydrogens lead to significant changes in the calculated energy barriers for degradation. acs.org

Table 1: Calculated Free Energy Barriers for Degradation of Tetraalkylammonium Cations

| Cation | Degradation Pathway | Calculated Free Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| Ethyltrimethylammonium | Hofmann Elimination | 12.8 | researchgate.net |

| Ethyltrimethylammonium | SN2 Pathway | 23.0 | researchgate.net |

| Tetramethylammonium (B1211777) | SN2 Pathway | 17.0 | researchgate.net |

Theoretical studies have identified two primary degradation mechanisms for tetraalkylammonium cations that lack β-hydrogens: nucleophilic substitution (SN2) and ylide formation. acs.org

Nucleophilic Substitution (SN2): In this pathway, a hydroxide ion directly attacks one of the α-carbon atoms of the ethyl groups in the TEA cation. u-pec.fracs.org This bimolecular reaction leads to the formation of ethanol (B145695) and triethylamine (B128534), resulting in the decomposition of the quaternary ammonium group. acs.org The transition state for this reaction involves a pentacoordinate carbon atom.

Ylide Formation: This mechanism involves the abstraction of a proton from an α-carbon by a hydroxide ion, forming a water molecule and a transient, unstable intermediate known as an ylide. u-pec.fracs.org This ylide can then undergo further reactions, such as rearrangement or reaction with water, to ultimately form degradation products. u-pec.fracs.org For tetramethylammonium, DFT calculations have shown that the ylide pathway has a low activation barrier, suggesting it is a feasible mechanism. acs.orgacs.org For TEA, the presence of β-hydrogens makes the competing Hofmann elimination pathway highly favorable. researchgate.netu-pec.fr

Analysis of Transition State Energetics and Activation Barriers

Ab initio Molecular Dynamics (MD) Simulations

Ab initio Molecular Dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., using electronic structure theory, typically DFT) at each step of a molecular dynamics trajectory. nih.govacs.org This method is crucial for modeling chemical reactions and dynamics in complex environments, such as aqueous solutions, as it explicitly accounts for the thermal motion and dynamic interactions of all atoms, including solvent molecules. nih.govrsc.org

AIMD simulations are well-suited to assess how environmental factors like hydration level and temperature affect the chemical stability of ions. While specific AIMD studies on the degradation of TEA hydrate (B1144303) at various hydration levels are not widely available, extensive research on the analogous TMA cation demonstrates that both hydration and temperature are critical factors. mdpi.comresearchgate.net For TMA, ylide formation tends to dominate at lower hydration levels, whereas SN2 reactions become more prominent at elevated temperatures (e.g., 320 K and 350 K). mdpi.comresearchgate.net It is reasonable to expect similar dependencies for TEA, where the degree of solvation of the hydroxide ion and the TEA cation will influence reactivity.

AIMD simulations have been performed to study the role of the TEA cation in the condensation of silicate (B1173343) oligomers in aqueous solution. nih.govacs.orgacs.orgresearchgate.net These studies, while not focused on degradation, provide insight into the stability and interactions of TEA in a dynamic, explicit water environment. nih.govacs.org For instance, these simulations show that the presence of the TEA+ ion increases the free-energy barriers for silicate condensation reactions compared to systems without the cation, highlighting its role in stabilizing certain solution species. nih.govresearchgate.net The simulations typically model one TEA+ ion with approximately 140 water molecules in a simulation box, equilibrated over tens of picoseconds. acs.org

The interaction of the TEA cation with surrounding water molecules and the dynamics of its hydration shell are fundamental to its behavior in aqueous solution. AIMD simulations inherently model these interactions by treating both the ion and the explicit water molecules at a quantum mechanical level. nih.gov The simulations of TEA in aqueous silicate solutions, for example, are based on a DFT description of the electronic structure, often using methods like the BLYP exchange-correlation functional and Goedecker–Teter–Hutter (GTH) pseudopotentials within a framework like the CP2K package. nih.govacs.org

Classical molecular dynamics simulations and neutron scattering experiments also provide detailed pictures of the hydration around tetraalkylammonium ions. rsc.orgrsc.org For the smaller TMA ion, studies show a well-defined hydration shell of approximately 25 water molecules. rsc.org The water molecules in the hydration shell exhibit slower self-diffusion and reorientation times compared to bulk water, a characteristic of hydrophobic hydration. acs.org For larger cations like tetrapropylammonium (B79313) (TPA), which is structurally more similar to TEA, the hydrophobic alkyl chains tend to be exposed to as few water molecules as possible, influencing ion-ion interactions. rsc.org The hydration structure around the TEA cation is expected to be complex, involving hydrophobic hydration around the ethyl groups and electrostatic interactions near the charged nitrogen center.

Assessment of Chemical Stability Under Varying Hydration Levels and Temperatures

Computational Modeling of Deep Eutectic Solvent Effects on Tetraethylammonium Stability

Deep eutectic solvents (DESs) are mixtures of components that form a eutectic with a melting point far below that of the individual components. mdpi.com They are being investigated as potential additives to enhance the chemical stability of systems like anion exchange membranes. mdpi.compreprints.org Computational modeling has been a key tool in understanding how DESs function at a molecular level. mdpi.commdpi.com

Quantum chemistry calculations on DES systems composed of tetraethylammonium bromide (TEABr) or tetraethylammonium chloride (TEACl) with ethylene (B1197577) glycol showed that the formation of the DES leads to a significant decline in the HOMO (Highest Occupied Molecular Orbital) energies. mdpi.com This drop in HOMO energy indicates a reduced tendency for electron loss and, therefore, less susceptibility to oxidation, contributing to greater chemical stability. mdpi.com

Molecular dynamics simulations have also been employed to study DES systems containing TEA. One study modeled a DES composed of TEABr and ethylene glycol (in a 1:4 molar ratio) to investigate its structural characteristics and interactions. mdpi.comresearchgate.net The simulations revealed that the primary interactions within the DES are hydrogen bonds between the bromide anion and the hydrogen atoms of both the TEA cation's methyl groups and the ethylene glycol's methylene (B1212753) groups. mdpi.comresearchgate.net By understanding these fundamental interactions, MD simulations can complement experimental findings and provide a microscopic perspective on the solvent's behavior. mdpi.com Furthermore, ultrafast infrared spectroscopy combined with simulations has been used to investigate the molecular-level dynamics in TEABr/ethylene glycol mixtures, revealing complex ion/solvent networks. acs.org These computational studies demonstrate that DESs can alter the molecular environment around the TEA cation, thereby influencing its stability. mdpi.commdpi.com

Molecular Electrostatic Potential Mapping for Interaction Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. rsc.org It is a valuable tool for predicting and analyzing how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, typically color-coded to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org

In the case of the tetraethylammonium ([C₈H₂₀N]⁺) cation, the core component of tetraethylammonium hydrate, MEP analysis reveals the distribution of its positive charge. Computational models generate an electrostatic potential map where positive potential is typically colored blue and negative potential is colored red. researchgate.net

An MEP map of the tetraethylammonium cation shows a positive electrostatic potential distributed across the entire ion, concentrated around the central nitrogen atom and extending over the four ethyl groups. researchgate.net The surface is predominantly blue, indicating that the cation is electrophilic and will readily interact with electron-rich species. This positive potential governs its interaction with the hydroxide anion (OH⁻) and the polar oxygen atoms of water molecules in this compound. The analysis of the MEP provides a clear picture of the interaction sites, confirming that the cation's primary interactions are driven by electrostatics, attracting it to anions and the negative dipoles of solvent molecules like water. rsc.orgresearchgate.net

Prediction of Structure-Directing Agent Stabilization Energies

Tetraethylammonium (TEA⁺) is widely used as an organic structure-directing agent (OSDA), particularly in the synthesis of zeolites. nih.govacs.org Computational studies are employed to predict the stabilization energy it provides to nascent zeolite frameworks, which helps to understand its structure-directing role at a molecular level. rsc.org These predictions are often made using methods like ab initio molecular dynamics (AIMD) simulations, which model the system's behavior, including the explicit role of water molecules and the calculation of free-energy profiles for reaction pathways. nih.govacs.org

Detailed research into the role of TEA⁺ in the initial stages of silicate oligomerization—a key step in zeolite formation—has provided significant insights. nih.govacs.org AIMD simulations have been used to calculate the free-energy barriers for the formation of various small silicate oligomers in the presence of the TEA⁺ cation in an aqueous solution. nih.govacs.org These calculations reveal how TEA⁺ kinetically and thermodynamically influences the formation of different silicate ring structures. acs.org

A key finding is that the presence of TEA⁺ favors the formation of 3-ring silicate structures over 4-ring structures. acs.orgacs.org This is contrary to the effect of the smaller tetramethylammonium (TMA⁺) cation, which favors 4-ring formation. acs.org The formation of the 4-ring structure in the presence of TEA⁺ has the highest energy barrier (97 kJ/mol), making it the rate-limiting step in silicate growth and suppressing its formation. nih.govacs.org The branched tetramer and the 3-ring have lower and more similar free-energy barriers of 80 kJ/mol and 82 kJ/mol, respectively. nih.gov This demonstrates that the role of the OSDA is not merely to act as a passive template for the final zeolite structure but to actively control the reactivity and stability of precursor silicate oligomers during the initial synthesis stages. acs.org

The calculated free-energy profiles provide quantitative data on the stabilization and activation energies for these critical reactions.

Table 1: Calculated Free-Energy Profiles for Silicate Oligomer Formation in the Presence of Tetraethylammonium (TEA⁺)

This table presents the free-energy values (in kJ/mol) for the transition states and final products of various silicate oligomerization reactions, as determined by ab initio molecular dynamics simulations. The reactant state is the reference point (0 kJ/mol).

Mechanistic Investigations of Tetraethylammonium Hydrate in Reaction Systems

Mechanisms of Quaternary Ammonium (B1175870) Cation Degradation (e.g., Hofmann Elimination, Ylide Formation)

The degradation of quaternary ammonium cations, such as tetraethylammonium (B1195904), in alkaline environments primarily proceeds through several recognized pathways, including Hofmann elimination, nucleophilic substitution (S(_N)2), and ylide formation. researchgate.net

Hofmann Elimination: This E2 elimination reaction is a significant degradation route for quaternary ammonium hydroxides. byjus.com It involves the attack of a hydroxide (B78521) ion on a β-hydrogen atom of the alkyl group, leading to the formation of an alkene (ethene in the case of tetraethylammonium), a tertiary amine (triethylamine), and water. researchgate.netbyjus.com A key characteristic of the Hofmann elimination is that it typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.com This preference is often attributed to the steric bulk of the leaving group, the trialkylamine, which makes the abstraction of a proton from the less sterically hindered position more favorable. masterorganicchemistry.com

Ylide Formation: This mechanism involves the abstraction of a proton from an α-carbon by a strong base, forming a transient, unstable intermediate called an ylide. researchgate.netacs.org This ylide can then react further. For instance, in the case of tetramethylammonium (B1211777), the resulting ylide can react with water to form methanol (B129727). acs.org The formation of ylide intermediates has been verified through experiments such as H-D exchange studies. acs.org Density Functional Theory (DFT) calculations have been employed to study the energetics of these degradation pathways, suggesting that ylide formation and S(_N)2 are competitive mechanisms. researchgate.net

Nucleophilic Substitution (S(_N)2): In this pathway, a hydroxide ion directly attacks an α-carbon of the quaternary ammonium cation. researchgate.net This results in the displacement of the tertiary amine and the formation of an alcohol. For tetraethylammonium, this would yield triethylamine (B128534) and ethanol (B145695).

The relative contribution of these degradation pathways can be influenced by factors such as the structure of the quaternary ammonium cation, the nature of the base, and the reaction conditions.

Role of Tetraethylammonium in Structure Direction during Zeolite Crystallization

Tetraethylammonium (TEA⁺) cations are widely utilized as organic structure-directing agents (OSDAs) in the synthesis of various zeolites, most notably zeolite beta (*BEA). nih.govcsic.es Unlike many other OSDAs that are occluded individually within zeolite cavities, TEA⁺ often directs the formation of zeolite beta by forming clusters or aggregates of approximately six cations within the channel intersections of the zeolite framework. nih.gov The structure-directing role of TEA⁺ is crucial, influencing phase selectivity, nucleation, crystal growth rates, and morphology. acs.org

The synthesis of zeolites is a complex process influenced by numerous factors including the composition of the gel, temperature, and the presence of OSDAs. nih.gov TEAOH, for instance, is known to direct the synthesis of beta and ZSM-12 zeolites. bohrium.com The use of TEA⁺ can be tailored to produce specific zeolite structures; for example, RHO-, KFI-, and OFF-type zeolites have been synthesized using TEA⁺ through a multiple inorganic cation approach. acs.org

Evolution of Aluminosilicate (B74896) Species in the Presence of Tetraethylammonium Cations

The crystallization of zeolites in the presence of TEA⁺ is a dynamic process involving the evolution of aluminosilicate species. acs.org The initial stages of synthesis are critical, where the formation of amorphous TEA⁺-aluminosilicate composites occurs. nih.gov These composites undergo structural, chemical, and textural evolution, eventually forming an amorphous structure that resembles the final zeolite beta framework. nih.govacs.org This transformation during the induction period is vital for the subsequent nucleation and growth of the zeolite crystals. nih.gov

Ab initio molecular dynamics (AIMD) simulations have provided insights into the early stages of silicate (B1173343) oligomerization in the presence of TEA⁺. nih.govacs.org These studies show that TEA⁺ plays a significant role in controlling the reactivity and formation of various silicate oligomers, such as dimers and 3-rings. acs.orgacs.org The interaction between TEA⁺ and silicate species influences the formation of specific building units, favoring structures like the double 3-ring (D3R). nih.govacs.org The conformation of the TEA⁺ cation itself, which can exist in more expanded (tt.tt) or clustered (tg.tg) forms, also plays a role in directing the aluminosilicate species. csic.es

Composite Building Unit Hypothesis in Zeolite Synthesis

The "composite building unit" (CBU) hypothesis provides a framework for understanding and predicting zeolite synthesis, particularly in seed-directed synthesis methods where traditional OSDAs may be replaced with simpler molecules. researchgate.netresearchgate.net This hypothesis focuses on the structural relationships between different zeolite frameworks, suggesting that they can be constructed from a common set of composite building units. researchgate.net

By applying the CBU hypothesis, relationships between zeolite frameworks like MSE, BEA, and MOR have been identified. researchgate.net This understanding allows for the rational selection of simpler OSDAs, such as tetraethylammonium hydroxide (TEAOH), to synthesize complex zeolites that would typically require more expensive and intricate OSDAs. researchgate.net For example, MSE-type zeolites, which usually necessitate bulky organic molecules for their formation, have been successfully synthesized using TEAOH by modifying the gel composition based on the CBU hypothesis. researchgate.net This approach not only simplifies the synthesis process but also makes it more economical and efficient. researchgate.net The successful application of this hypothesis has expanded the range of zeolites that can be synthesized without complex OSDAs, including ZSM-11 and ECR-18. researchgate.net

Mechanistic Aspects of Phase-Transfer Catalysis Mediated by Tetraethylammonium Hydrates

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijstr.org Quaternary ammonium salts, including tetraethylammonium derivatives, are commonly used as phase-transfer catalysts. ijstr.org

The fundamental mechanism of PTC involves the transfer of a reactant from one phase to another by the catalyst. mdpi.com In a typical scenario, a tetraethylammonium cation (Q⁺) forms an ion pair with an anion (Y⁻) from the aqueous phase. ijstr.org This ion pair, being more lipophilic, can then migrate across the phase boundary into the organic phase. ijstr.org Once in the organic phase, the anion becomes more reactive as it is less solvated and can react with the organic substrate (RX) to form the desired product (RY). mdpi.com The catalyst cation then returns to the aqueous phase to repeat the cycle. ijstr.org

The efficiency of a phase-transfer catalyst is influenced by its lipophilicity. For a series of tetraalkylammonium bromides, catalytic activity was found to increase with the size of the alkyl groups up to tetrabutylammonium (B224687) bromide (TBAB), after which the effect leveled off. This suggests an optimal balance of solubility in both phases is necessary for efficient catalysis.

Recent advancements have explored hydrogen bonding phase-transfer catalysis (HB-PTC), where neutral chiral H-bond donors are used to bring insoluble inorganic salts into the organic phase, creating a chiral nucleophile. acs.org While not directly involving tetraethylammonium hydrate (B1144303), this illustrates the evolving landscape of PTC mechanisms.

Inhibition Mechanisms of Gas Hydrate Formation by Deep Eutectic Solvents Containing Tetraethylammonium Salts

Gas hydrates are crystalline, ice-like solids that can form in oil and gas pipelines, leading to blockages and operational issues. dut.ac.za Thermodynamic hydrate inhibitors (THIs) are used to prevent their formation by shifting the hydrate-liquid-vapor equilibrium (HLVE) curve to lower temperatures and higher pressures. dntb.gov.ua Deep eutectic solvents (DESs) have emerged as promising and more environmentally friendly alternatives to conventional THIs like methanol and glycols. dut.ac.zaresearchgate.net

DESs are typically mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD). mdpi.com Several studies have investigated the effectiveness of DESs containing tetraethylammonium salts, such as tetraethylammonium acetate (B1210297) (TEAAC) and tetraethylammonium bromide (TEAB), as CO₂ gas hydrate inhibitors. dntb.gov.uaresearchgate.net

The primary inhibition mechanism of these DESs is thermodynamic. By dissolving in the aqueous phase, the components of the DES interact with water molecules through hydrogen bonding. mdpi.com This interaction disrupts the formation of the highly ordered water cages necessary for gas hydrate crystallization. The presence of the tetraethylammonium cation and the associated anion and HBD effectively lowers the activity of water, making hydrate formation less favorable.

The inhibitory effect of these DESs has been quantified by measuring the average suppression temperature (ΔŦ), which is the difference in the hydrate dissociation temperature in the presence and absence of the inhibitor. dntb.gov.ua

| Deep Eutectic Solvent (5 wt%) | Average Suppression Temperature (ΔŦ) in K |

| TEAB:Glycerol (B35011) | > TEAB:MEG |

| TEAB:MEG | > TEAAC:Glycerol |

| TEAAC:Glycerol | > TEAAC:MEG |

| TEAAC:MEG | 0.4 - 2.4 |

| Table showing the relative inhibition performance of different DESs. The exact values for each were not consistently provided across the search results, but their relative order of effectiveness was stated. dntb.gov.uaresearchgate.net |

The results indicate that the choice of both the HBA and HBD influences the inhibition efficiency. dntb.gov.uaresearchgate.net The DESs based on tetraethylammonium salts have shown better gas hydrate inhibition performance compared to conventional THIs under similar conditions. dntb.gov.ua

Elucidation of Catalytic Action in Polymer Synthesis

Tetraethylammonium compounds can act as catalysts in various polymerization reactions. Their catalytic role is often associated with their ability to activate monomers or initiate polymerization.

For instance, tetraethylammonium 2-(carbamoyl)benzoate has been used as a metal-free catalyst for the cyclotrimerization of isocyanates, a key reaction in the synthesis of poly(urethane-isocyanurate) networks. researchgate.net In this process, the catalyst facilitates the formation of the isocyanurate ring structure, which acts as a cross-linking point in the polymer network. The efficiency of the catalyst can influence the structure and properties of the final polymer, such as its thermal stability. researchgate.net

In the context of ring-opening polymerization (ROP), quaternary ammonium salts can serve as initiators or catalysts. For example, tetrabutylammonium phthalimide-N-oxyl has been shown to catalyze the ROP of ε-caprolactone and L-lactide. researchgate.net While this example does not use a tetraethylammonium salt, it demonstrates the general capability of quaternary ammonium compounds in this type of polymerization. The catalytic mechanism in such systems often involves the nucleophilic attack of the anion on the monomer, leading to ring opening and chain propagation.

The field of catalytic depolymerization, which is crucial for chemical recycling, also utilizes various catalytic strategies. mdpi.com While specific examples detailing the use of tetraethylammonium hydrate were not prominent in the search results for this application, the general principles of catalysis, including acid, base, and metal-catalyzed pathways, are central to breaking down polymers into their constituent monomers. mdpi.com

Mechanistic Insights into Fluorination Reactions and Deprotonation Processes

This compound and related tetraalkylammonium (TAA) salts are pivotal in promoting various organic reactions, primarily by serving as a source of reactive fluoride (B91410) ions for fluorination or as a potent base for deprotonation. The large, non-coordinating tetraalkylammonium cation plays a crucial role by minimizing strong ion-pairing with the anion (fluoride or hydroxide), thereby enhancing its nucleophilicity or basicity.

Mechanistic Role in Fluorination Reactions

Tetraalkylammonium salts, including tetraethylammonium fluoride (TEAF) and the more extensively studied tetramethylammonium fluoride (TMAF), are highly effective reagents for nucleophilic fluorination. mdpi.com Their utility often begins with the hydrated form, such as TMAF tetrahydrate (TMAF·4H₂O), which is then rigorously dried for optimal reactivity, as water can significantly hinder the reaction. wuxiapptec.comnih.gov

The primary mechanism in the fluorination of aromatic systems is Nucleophilic Aromatic Substitution (SNAr). wuxiapptec.comsemanticscholar.org This process is particularly effective for electron-deficient (hetero)aryl halides and nitroarenes. nih.gov The general SNAr mechanism proceeds in two main ways:

Stepwise Addition-Elimination: This is the most common pathway, especially for substrates with strong electron-withdrawing groups (like -NO₂, -CN) and poor leaving groups. semanticscholar.org The reaction is initiated by the nucleophilic attack of a "naked" fluoride ion on the aromatic ring. numberanalytics.com The term "naked" refers to the fluoride ion being largely free from strong interactions with its counter-ion, a state facilitated by the bulky tetraalkylammonium cation. mdpi.comnumberanalytics.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wuxiapptec.comsemanticscholar.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. semanticscholar.org

Concerted SNAr (cSNAr): In some cases, particularly with substrates having more electron-rich substituents and a good leaving group, a single-step concerted mechanism has been proposed. semanticscholar.org

The effectiveness of TAA fluorides is highlighted in the synthesis of challenging molecules like 4-fluoroazoles, where the high π-electron density typically requires harsh reaction conditions. wuxiapptec.com Using a soluble, anhydrous fluoride source like TMAF (derived from its hydrate) allows these reactions to proceed under milder conditions. wuxiapptec.com For instance, the large-scale synthesis of a 4-fluorothiazole was successfully achieved using anhydrous TMAF that was prepared by the azeotropic distillation of TMAF·4H₂O. semanticscholar.org When the hydrated form was used directly without drying, no conversion of the starting material was observed. wuxiapptec.com

Table 1: Examples of SNAr Fluorination using Tetraalkylammonium Fluorides

Mechanistic Role in Deprotonation Processes

Tetraalkylammonium hydroxides (TAAOH) and fluorides (TAAF) can act as strong bases. The hydroxide salts, such as tetrabutylammonium hydroxide (TBAOH), are strong alkalis soluble in both water and organic solvents, making them effective deprotonating agents. The fluoride ion (F⁻), while a weaker base than hydroxide, is also capable of deprotonation, particularly for acidic protons, due to the high stability of the resulting hydrogen-fluoride bond. researchgate.netrsc.org

The mechanism of deprotonation is a straightforward acid-base reaction. For instance, in the condensation of aniline (B41778) with nitrobenzene (B124822), tetraalkylammonium hydroxide deprotonates aniline to generate the highly nucleophilic anilide anion, which then attacks the nitrobenzene ring. umsl.edu Similarly, tetrabutylammonium fluoride (Bu₄NF) has been shown to be an effective base for the deprotonation of carboxylic acids, facilitating their conversion to esters upon reaction with alkyl halides. researchgate.net The mechanism involves two key roles for Bu₄NF: the fluoride anion deprotonates the carboxylic acid, and the resulting tetra-n-butylammonium carboxylate salt is soluble in the organic medium, which accelerates the subsequent SN2 reaction. researchgate.net

Density functional theory (DFT) studies on the degradation of tetraalkylammonium cations by hydroxide have identified several mechanistic pathways, including SN2 attack and Hofmann elimination, underscoring the high basicity and reactivity of the hydroxide ion in this environment. researchgate.net Research has also shown that TMAF, in both hydrated and anhydrous forms, is capable of deprotonating N,N-dimethylacetamide (DMA), a common polar aprotic solvent. mdpi.com

Table 2: Examples of Deprotonation Reactions Involving Tetraalkylammonium Species

Table of Mentioned Compounds

Applications of Tetraethylammonium Hydrate in Advanced Materials Synthesis and Catalysis

Structure-Directing Agents (SDAs) in Zeolite Synthesis

Tetraethylammonium (B1195904) hydrate (B1144303) is extensively utilized as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of various zeolites. researchgate.net OSDAs are crucial in determining the resulting zeolite's framework type, influencing factors like pore size, shape, and connectivity. scispace.com The presence of tetraethylammonium cations can lead to the formation of high-silica zeolites, which are valued for their stability and catalytic properties. mdpi.com

Synthesis of High-Silica Zeolite Y

Tetraethylammonium hydroxide (B78521) (TEAOH), the anhydrous form of tetraethylammonium hydrate, has been successfully employed to synthesize high-silica zeolite Y with a pure FAU topology. dicp.ac.cn This method yields a zeolite with a significantly higher SiO2/Al2O3 ratio (up to 7.76) compared to syntheses using most other organic SDAs, with the exception of crown ethers. dicp.ac.cnrsc.org The resulting high-silica zeolite Y demonstrates excellent high-temperature thermal and hydrothermal stability. rsc.org

The synthesis is sensitive to the initial gel composition, particularly the TEA+/Na+ and OH-/Al ratios. dicp.ac.cn A high TEA+/Na+ ratio in the starting gel is beneficial for increasing the SiO2/Al2O3 ratio of the final zeolite Y product. dicp.ac.cn As this ratio increases, more tetraethylammonium ions are incorporated into the FAU framework, where they partially replace sodium ions to balance the negative charge of the framework. dicp.ac.cn However, maintaining a pure FAU phase requires a narrow range of these ratios, as variations can lead to the formation of other zeolite phases like MOR, BEA, or GIS. dicp.ac.cn

Table 1: Influence of TEA+/Na+ Ratio on Zeolite Y Synthesis

| Starting Gel TEA+/Na+ Ratio | Resulting Zeolite Phase(s) | Final Product SiO2/Al2O3 Ratio |

| Low | FAU/GIS | Lower |

| Optimal | Pure FAU | 7.76 dicp.ac.cn |

| High | FAU/MOR/BEA | Variable |

This table is generated based on findings reported in the synthesis of high-silica zeolite Y using TEAOH. dicp.ac.cn

Directed Synthesis of Zeolite Beta

This compound is a key organic structure-directing agent for the synthesis of zeolite Beta (*BEA-type). ekb.egrsc.org Unlike many other OSDAs that are occluded as isolated cations, approximately six tetraethylammonium (TEA+) cations cluster together within the channel intersections of the zeolite Beta framework. scispace.comacs.org

The synthesis process involves the hydrothermal treatment of a gel typically containing sources of silica (B1680970), alumina (B75360), and tetraethylammonium hydroxide. acs.org The formation of zeolite Beta is preceded by the creation of amorphous TEA+–aluminosilicate (B74896) composites. acs.orgnih.gov These composites undergo structural and chemical evolution, forming a structure that resembles zeolite Beta on an amorphous level before reorganizing into crystalline nuclei and subsequently growing into zeolite Beta crystals. acs.org The synthesis can be carried out in the absence of other alkali metal cations, highlighting the specific structure-directing role of the TEA+ cation. nih.gov

The molar composition of the starting mixture is a critical factor. A typical molar composition for the synthesis of zeolite beta is 1.0 SiO2 : 0.025 Al2O3 : 0.5 TEAOH : 16 H2O. acs.org The synthesis can also be performed using a tetraethylammonium halide, with diethanolamine (B148213) providing the necessary basicity. google.com

Co-crystallization with Multiple Inorganic Cations for Zeolite Formation

The use of multiple inorganic cations in conjunction with organic structure-directing agents like this compound can influence the crystallization rate, crystal size, morphology, and phase purity of the resulting zeolite. rsc.org This cooperative effect is a key strategy in synthesizing specific zeolite frameworks. mdpi.com

RHO-type zeolites: While not directly synthesized with this compound, the principle of using multiple cations is demonstrated in the synthesis of RHO-type zeolites. Here, combinations of alkali metals like Na+ and Cs+ are used to produce nanocrystalline RHO-type zeolite. rsc.org The synthesis of RHO zeolites has also been achieved using alkali metal-crown ether complexes as templates, where the substitution of a portion of Cs+ with K+ can reduce costs. dicp.ac.cn

KFI-type zeolites: The synthesis of KFI-type zeolites can be achieved through the hydrothermal conversion of zeolite Y using Na+ and K+ ions, without the need for an organic structure-directing agent. researchgate.net However, other synthesis methods for KFI-type zeolites with varying Si/Al ratios have employed OSDAs like tetramethylammonium (B1211777) hydroxide. researchgate.netoaepublish.com

OFF-type zeolites: Offretite (OFF-type) can be synthesized in systems containing both tetraethylammonium and tetramethylammonium ions. researchgate.net The presence of additional inorganic cations can alter the intrazeolitic locations and populations of the two organic additives. researchgate.net

Binary Mixtures of Tetraethylammonium Hydroxide and Amines as SDAs for ZSM-5 Zeolite

Binary mixtures of tetraethylammonium hydroxide (TEAOH) and various amines can act as effective organic structure-directing agents for the synthesis of ZSM-5 zeolite. researchgate.netresearchgate.net ZSM-5 is a significant catalyst in the petrochemical and fine chemical industries. researchgate.netgrafiati.com

In a study evaluating different amines (n-butylamine, isobutylamine, and diisobutylamine) in combination with TEAOH, only the reaction system containing TEAOH and n-butylamine successfully produced highly crystalline ZSM-5 without competing phases. researchgate.netresearchgate.netgrafiati.com The resulting ZSM-5 exhibited a high surface area (329 m²/g) and a significant pore volume (0.26 cm³/g). researchgate.netresearchgate.netgrafiati.com This demonstrates a novel and effective route for ZSM-5 synthesis. researchgate.net The molar composition of the synthesis gel is crucial, with a typical ratio being 0.2 TEAOH : 0.8 AMINE : 1 SiO2 : 0.01 Al2O3 : 0.3 Na2O : 20 H2O : 0.3 H2SO4. researchgate.net

Table 2: Synthesis of ZSM-5 with Binary Mixtures of TEAOH and Amines

| Amine Used with TEAOH | Resulting Phase(s) | Crystallinity of ZSM-5 |

| n-butylamine | ZSM-5 | High, without competing phases researchgate.netresearchgate.net |

| Isobutylamine | Keniate and Magadiite lamellar phases, alpha quartz researchgate.net | No crystalline ZSM-5 formed researchgate.net |

| Diisobutylamine | Not specified | Not specified |

This table is based on research findings investigating binary mixtures of TEAOH and amines for ZSM-5 synthesis. researchgate.netresearchgate.net

Catalytic Applications in Organic Synthesis

Beyond its role in materials synthesis, this compound and its salts are valuable in organic synthesis, particularly as phase-transfer catalysts.

Phase-Transfer Catalysis

Tetraethylammonium salts, such as tetraethylammonium chloride hydrate, are widely employed as phase-transfer catalysts (PTCs). smolecule.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.com The PTC, in this case the tetraethylammonium cation, transports one of the reactants (usually an anion) from the aqueous phase into the organic phase, where the reaction can occur. operachem.com

This process works because the tetraethylammonium cation forms an ion pair with the reactant anion. The organic nature of the ethyl groups on the cation makes this ion pair soluble in the organic phase. operachem.com By transferring the anion into the organic phase, it becomes more "naked" and less hydrated, which significantly increases its reactivity. operachem.com Tetraethylammonium salts have proven effective in enhancing the reactivity of anions like fluoride (B91410) in both aliphatic and aromatic nucleophilic substitution reactions. mdpi.com

Base Catalysis

This compound (TEAH) functions as an effective base catalyst in various organic reactions. Its utility as a base catalyst has been reported in several chemical transformations. For instance, tetraethylammonium fluoride hydrate is used as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine. fishersci.atfishersci.co.uk The hydroxide form, TEAH, is particularly noted for its role as a base catalyst in organic synthesis.

The catalytic activity of tetraethylammonium salts is also evident in the synthesis of zeolites. wikipedia.org Specifically, tetraethylammonium hydroxide is utilized as a raw material in the synthesis of high-silica zeolites, such as zeolite beta. wikipedia.orgnih.gov In these hydrothermal synthesis processes, the tetraethylammonium cation acts as a template, directing the formation of the microporous structure of the zeolite during crystallization. wikipedia.org

Homogeneous Catalysis for Polymer Depolymerization

Tetraethylammonium fluoride hydrate has demonstrated efficacy as a homogeneous catalyst for the selective depolymerization of polylactic acid (PLA). smolecule.com This process is significant for the chemical recycling of PLA, a biodegradable polymer, facilitating its conversion back into smaller molecules. smolecule.com The catalytic action of tetraethylammonium fluoride hydrate enables the efficient cleavage of the polymer chains. smolecule.com

The depolymerization of lignin (B12514952), a complex natural polymer, has also been explored using related quaternary ammonium (B1175870) hydroxides. For example, tetrabutylammonium (B224687) hydroxide has been investigated as a medium for lignin conversion. nih.gov While not this compound itself, this research highlights the potential of quaternary ammonium hydroxides in breaking down complex polymers. nih.gov The development of efficient catalytic systems is crucial for the conversion of polymer waste into valuable chemicals, contributing to a circular economy. mdpi.com

Catalytic Synthesis of Polycarbonates

In the realm of polymer synthesis, tetraethylammonium-based catalysts have shown promise in the production of polycarbonates. While direct catalysis by this compound is not extensively documented in the provided results, related compounds and concepts highlight its potential. For instance, the synthesis of poly(isosorbide carbonate) (PIC) through one-step melt polycondensation has been successfully achieved using dual site-functionalized ionic liquids, with bis-tetraethylammonium hydroquinone (B1673460) ([N2222]2[HQ]) being a highly effective catalyst. rsc.org This catalyst yielded a high molecular weight PIC and a high conversion rate of the isosorbide (B1672297) monomer. rsc.org

The synthesis of polycarbonates often involves the ring-opening polymerization of cyclic carbonates. nih.gov In these reactions, a cocatalyst or initiator is often required. nih.gov While specific examples with this compound are not detailed, the general principles of base-catalyzed transesterification and ring-opening polymerization are central to polycarbonate synthesis. nih.govuliege.be The development of green and efficient catalytic routes for polycarbonate synthesis, potentially utilizing CO2 as a feedstock, is an active area of research. jim.org.cnmdpi.com

Promotion of C-F Bond-Forming Reactions

Tetraethylammonium fluoride hydrate serves as a valuable reagent in promoting carbon-fluorine (C-F) bond-forming reactions. chemimpex.com It acts as a mild and selective source of fluoride ions (F⁻), which are crucial for the synthesis of many pharmaceuticals and agrochemicals. smolecule.com The use of tetraethylammonium fluoride minimizes undesired side reactions, making it a preferred choice in various fluorination processes. smolecule.com

Specifically, tetraalkylammonium fluorides are effective in nucleophilic aromatic substitution (S_NAr) reactions to create C-F bonds. mdpi.com While tetramethylammonium fluoride (TMAF) is more extensively studied in this context, tetraethylammonium fluoride (TEAF) is also recognized for its activity, particularly in reactions conducted at or near room temperature. mdpi.comnajah.edu The ability of these reagents to act as a soluble source of nucleophilic fluoride in aprotic polar solvents is key to their effectiveness. mdpi.comnajah.edu However, their hydrated nature can sometimes present challenges, as water can diminish the nucleophilicity of the fluoride ion. najah.eduresearchgate.net

Research on Gas Hydrate Inhibitors

Tetraethylammonium salts are actively researched as potential inhibitors of gas hydrate formation. mdpi.comnih.govsemanticscholar.org Gas hydrates are ice-like crystalline structures that can form in gas pipelines, leading to blockages and operational issues. frontiersin.org Thermodynamic hydrate inhibitors (THIs) work by shifting the equilibrium conditions of hydrate formation to lower temperatures and higher pressures. frontiersin.org

Recent studies have shown that quaternary ammonium salts, including tetraethylammonium bromide (TEAB) and tetraethylammonium acetate (B1210297) (TEAAC), exhibit good CO2 hydrate inhibiting behavior. mdpi.com When mixed with hydrogen bond donors like glycerol (B35011) or mono-ethylene glycol to form deep eutectic solvents (DESs), these tetraethylammonium salts have shown significant hydrate inhibition performance, in some cases superior to conventional THIs. mdpi.comresearchgate.net For example, a DES composed of TEAB and glycerol demonstrated a notable average suppression temperature. mdpi.comresearchgate.net The mechanism of inhibition involves the disruption of water molecule structuring through hydrogen bonding, preventing the formation of hydrate cages. nih.gov

Ion-Pair Reagents in Chemical Processes

This compound and its related salts are utilized as ion-pair reagents in various chemical processes, including chromatography and synthesis. scbt.com In chromatography, ion-pair reagents are added to the mobile phase to enhance the separation of ionic analytes by forming neutral ion pairs, which can be retained by a nonpolar stationary phase. scbt.comscience.gov

In synthetic chemistry, the principle of ion-pairing is crucial for phase-transfer catalysis, where a tetraalkylammonium salt facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. wikipedia.org Tetraethylammonium fluoride hydrate, for example, can act as a phase transfer catalyst. fishersci.atfishersci.co.uk The formation of ion pairs can influence reaction kinetics and selectivity by modulating the reactivity of the paired ion. scbt.com

Electrolytes in Energy Storage Systems (e.g., Supercapacitors)

Tetraethylammonium-based salts are widely used as electrolytes in energy storage devices, particularly in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. wikipedia.orgrsc.org The electrolyte is a critical component of a supercapacitor, responsible for ion transport between the two electrodes. rsc.orgresearchgate.net

Organic electrolytes, such as tetraethylammonium tetrafluoroborate (B81430) (TEABF4) dissolved in solvents like acetonitrile (B52724) or propylene (B89431) carbonate, are common choices for high-performance supercapacitors. rsc.orgresearchgate.net These electrolytes offer a wide electrochemical stability window, allowing for higher operating voltages and, consequently, higher energy densities compared to aqueous electrolytes. rsc.org The properties of the electrolyte, including ionic conductivity, ion size, and solvent interactions, significantly impact the supercapacitor's performance, including its capacitance, power density, and cycle life. researchgate.netacs.org Research in this area focuses on optimizing electrolyte formulations, including the use of polymer electrolytes and ionic liquids containing tetraethylammonium cations, to enhance safety and performance. mdpi.commdpi.com

Synthesis of Inorganic Compounds

This compound is extensively utilized as an organic structure-directing agent in the hydrothermal synthesis of crystalline microporous inorganic compounds, most notably zeolites. rsc.orgsigmaaldrich.com The tetraethylammonium (TEA⁺) cation, due to its specific size, shape, and charge distribution, effectively templates the formation of particular framework topologies by stabilizing specific arrangements of silicate (B1173343) or aluminosilicate precursors during the crystallization process. csic.es

The most prominent example of this is the synthesis of Zeolite Beta (*BEA). csic.es Tetraethylammonium is a crucial template for crystallizing zeolite beta-like structures. acs.org Research indicates that during synthesis, clusters of approximately six TEA⁺ cations are occluded within the channel intersections of the zeolite beta framework. acs.org This clustering is a key step in the structure-direction mechanism, inducing a conformational change in the TEA⁺ ions that guides the organization of the surrounding aluminosilicate species into the specific, complex pore structure of zeolite beta. acs.org

Ab initio molecular dynamics simulations have further elucidated the role of the TEA⁺ ion at the earliest stages of silicate condensation. nih.gov These studies show that TEA⁺ influences the kinetics and thermodynamics of oligomerization, favoring the formation of 3-ring silicate structures over 4-ring structures, which is a critical step in determining the final zeolite architecture. acs.orgnih.gov The interaction between the TEA⁺ cation and the forming zeolite framework is a primary driving force for the stability of the resulting structure. acs.org

The synthesis of high-silica zeolite Y, another important industrial catalyst, has also been successfully achieved using tetraethylammonium hydroxide as the SDA. rsc.org The resulting material exhibits outstanding thermal and hydrothermal stability, which is a direct benefit of the templating process. rsc.org The conditions for zeolite synthesis can be finely tuned to control properties like the silicon-to-aluminum ratio and crystal morphology. rsc.org

Beyond zeolites, tetraethylammonium cations are used to synthesize other classes of inorganic compounds, such as polyoxometalates (POMs). POMs are discrete, anionic metal-oxide clusters of early transition metals like molybdenum and tungsten. uidaho.eduresearchgate.net For instance, tetraethylammonium hexamolybdate has been synthesized, demonstrating the utility of the TEA⁺ cation in crystallizing these complex inorganic clusters. uidaho.edu

Table 1: Research Findings on Zeolite Synthesis using Tetraethylammonium Hydroxide (TEAOH)

| Zeolite Type | Key Findings | Synthesis Conditions | Resulting Material Properties |

| *Zeolite Beta (BEA) | TEAOH acts as an essential structure-directing agent. rsc.orggoogle.com The crystallization proceeds via the formation and reorganization of amorphous TEA⁺–aluminosilicate composites. acs.org | Molar Composition: 1.0 SiO₂ : 0.025 Al₂O₃ : 0.5 TEAOH : 16 H₂O. Temperature: 140°C. Time: 0-240 hours. acs.org | Good crystallinity with Si/Al ratios from 14 to 72. rsc.org High initial acid strengths (up to 185 kJ mol⁻¹). rsc.org |

| High-Silica Zeolite Y | TEAOH successfully functions as an SDA to produce high-silica zeolite Y. rsc.org | Hydrothermal synthesis. | SiO₂/Al₂O₃ ratio of 7.76. rsc.org Outstanding high-temperature thermal and hydrothermal stability. rsc.org |

Formation of New Hybrid Materials

The templating capability of this compound extends to the creation of organic-inorganic hybrid materials. These materials integrate organic components, such as the tetraethylammonium cation itself, with inorganic structures at the molecular or nanoscale, leading to materials with combined or enhanced properties.

Tetraalkylammonium compounds, including TEAOH and its analogues like tetrabutylammonium hydroxide (TBAOH), are also employed in the synthesis of other advanced hybrid materials. For example, TBAOH has been used as a solvent and reactant to hydrate spider silk, enabling the attachment of magnetite nanoparticles to the protein backbone. frontiersin.org This process creates a biocompatible and antibacterial magnetic hybrid material while preserving the underlying chemical structure of the silk spidroins. frontiersin.org Similarly, silsesquioxanes, which are cage-like compounds that can be considered organic-inorganic hybrids, are often synthesized using tetraalkylammonium hydroxides as stabilizing agents for the silicate cages. rsc.orgnih.gov These cage structures are themselves analogous to the building units of some zeolites. rsc.org

The general principle involves using the tetraalkylammonium cation to mediate the interface between organic and inorganic phases or to act as a template around which an inorganic network can form, sometimes incorporating the organic cation into the final structure. This approach is also used to create porous, cross-linked polysiloxane materials from cyclosilicate units (D4R) that are stabilized by tetrabutylammonium ions. kuleuven.be

Table 2: Examples of Hybrid Materials Synthesized with Tetraalkylammonium Compounds

| Hybrid Material Type | Specific Cation Used | Role of Cation | Resulting Material and Application |

| Polyoxometalate Salts | Tetraethylammonium uidaho.edu | Charge-balancing counter-ion in the final crystalline structure. | Tetraethylammonium hexamolybdate, a stable organic-inorganic salt. uidaho.edu |

| Biomaterial Composites | Tetrabutylammonium (TBA) frontiersin.org | Solvent and hydrating agent to facilitate nanoparticle attachment. | Magnetic spider silk with antibacterial properties for therapeutic applications. frontiersin.org |

| Porous Polysiloxanes | Tetrabutylammonium (TBA) kuleuven.be | Template and stabilizing agent for cyclosilicate (D4R) units. | Permanently porous materials (PSS-2) with tunable porosity. kuleuven.be |

| Inorganic-Organic Salts | Tetramethylammonium (TMA) rsc.org | Forms layers alternating with inorganic β-Mo₈O₂₆ anions. | Crystalline hybrid material with a defined layered structure. rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel Tetraethylammonium (B1195904) Hydrate (B1144303) Formulations for Enhanced Stability

A significant challenge in the application of quaternary ammonium (B1175870) compounds, including tetraethylammonium hydrate, is their stability, particularly in demanding environments such as those found in anion exchange membranes (AEMs). Research is increasingly focused on developing novel formulations to mitigate degradation.

One promising approach involves the use of deep eutectic solvents (DESs). Computational studies, specifically using Density Functional Theory (DFT) and ab initio Molecular Dynamics (MD) simulations, have investigated the chemical stability of tetramethylammonium (B1211777) (a close structural relative of tetraethylammonium) head groups in the presence of a choline (B1196258) chloride and ethylene (B1197577) glycol-based DES. mdpi.compreprints.orgresearchgate.net These studies have shown that the DES can enhance chemical stability by increasing the activation energy barriers for key degradation pathways like nucleophilic substitution (SN2) and ylide formation. mdpi.compreprints.orgresearchgate.net For instance, in the presence of DES, the activation energy (ΔEactivation) for the SN2 mechanism increased to 54.62 kJ/mol, and the Gibbs free energy of activation (ΔGactivation) rose to 100.43 kJ/mol. mdpi.com Similarly, for the ylide formation mechanism, the activation energies for the first and second steps increased to 27.64 kJ/mol and 39.97 kJ/mol, respectively. mdpi.compreprints.org These findings suggest that incorporating DES into formulations could significantly extend the operational lifetime of materials based on this compound. mdpi.compreprints.org

The stability of hydrates is a complex function of relative humidity, temperature, and water activity. nih.gov While hydrates are often more thermodynamically stable than their anhydrous counterparts under normal conditions, this can sometimes lead to lower bioavailability in pharmaceutical applications. nih.gov However, the inherent stability of crystalline hydrates like tetraethylammonium fluoride (B91410) hydrate is beneficial for handling and storage. smolecule.com Future research will likely continue to explore the impact of various excipients and formulation strategies on the stability and performance of this compound-containing products. nih.govnih.gov

Exploration of New Catalytic Transformations

This compound and its derivatives are recognized for their catalytic activity in a range of chemical reactions. ontosight.aichemimpex.com Tetraethylammonium fluoride hydrate, for example, serves as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine. fishersci.at It also acts as a phase transfer catalyst, enhancing reaction efficiency between immiscible phases. chemimpex.comfishersci.at

Emerging research is exploring the use of tetraethylammonium cations in novel catalytic applications. One notable area is the electroreduction of CO2. Recent studies have demonstrated that the tetraethylammonium (TEA) cation can tune the electric field on iron surfaces, promoting the formation of oxalate (B1200264), an industrially relevant C2 product. researchgate.net This system achieved a current density of 25 mA cm⁻² and Faradaic efficiencies up to 75% for oxalate production. researchgate.net This approach offers a more sustainable alternative to toxic catalysts traditionally used in nonaqueous CO2 electroreduction. researchgate.net

Furthermore, tetraethylammonium hydroxide (B78521) (TEAOH) has been employed as a structure-directing agent in the synthesis of zeolites, which are themselves important catalysts. researchgate.netresearchgate.net For instance, TEAOH has been used to convert Y-zeolites into SSZ-13 zeolites, which show promise as catalysts for the direct conversion of ethylene to propylene (B89431). researchgate.net The versatility of tetraethylammonium compounds as both catalysts and components in catalyst synthesis suggests a broad scope for future discoveries in catalytic transformations. chemimpex.com

Deeper Computational Modeling of Complex Hydration and Reaction Dynamics

Computational modeling has become an indispensable tool for elucidating the complex hydration and reaction dynamics of this compound. Ab initio molecular dynamics (AIMD) simulations, which are based on density functional theory (DFT), allow for the explicit modeling of water molecules and the calculation of free-energy profiles for reaction pathways. nih.govacs.orgresearchgate.net

These simulations have been instrumental in understanding the role of the tetraethylammonium (TEA+) cation in the initial stages of zeolite synthesis. nih.govacs.org Studies have shown that the presence of TEA+ increases the free-energy barriers for silicate (B1173343) oligomerization reactions compared to systems without a counterion. nih.govacs.org For instance, the formation of a 4-ring silicate structure in the presence of TEA+ has a high energy barrier of 97 kJ/mol. nih.govacs.org These computational findings are consistent with experimental observations that TEA+ favors the formation of 3-ring and double 3-ring structures in solution. nih.govacs.orgresearchgate.net

Molecular dynamics simulations are also used to study the hydration structure of tetraalkylammonium ions. acs.orgrsc.org These studies have revealed the existence of well-defined hydration shells and have shown that water molecules in the hydration shell have lower self-diffusion coefficients and higher reorientational times than bulk water. acs.org The development of high-resolution coarse-grained models is enabling simulations on larger spatial and temporal scales, which will be crucial for understanding the behavior of this compound in complex systems like anion-exchange membranes. conicet.gov.ar

Table 1: Calculated Free-Energy Barriers for Silicate Oligomerization in the Presence of TEA+ This table is based on data from ab initio molecular dynamics simulations and illustrates the energetic landscape of silicate condensation reactions influenced by the tetraethylammonium cation.

| Reaction | Free-Energy Barrier (kJ/mol) |

| Dimer Formation | Lowest |

| 4-Ring Formation | 97 |

Data sourced from The Journal of Physical Chemistry B. nih.govacs.org

Rational Design of Structure-Directing Agents Based on Tetraethylammonium Cations

The tetraethylammonium (TEA+) cation is a well-established organic structure-directing agent (OSDA) used in the synthesis of zeolites, particularly zeolite beta. acs.orgnih.gov Unlike many other OSDAs that are occluded as isolated cations, a cluster of approximately six TEA+ cations is found in the channel intersections of zeolite beta. acs.orgnih.gov Understanding this unique clustering behavior is key to the rational design of new OSDAs for synthesizing novel zeolite structures. acs.orgnih.gov

The synthesis of zeolites with specific properties is of great interest for applications in catalysis, as it can lead to more efficient chemical processes with higher yields and lower energy consumption. nih.gov The rational design of OSDAs involves a combination of accumulated knowledge, computational modeling, and innovative synthetic strategies. nih.govmdpi.com

Research in this area focuses on how the structure and properties of the OSDA influence the crystallization process and the final zeolite framework. mdpi.com For example, larger, branched quaternary ammonium molecules like TEA+ tend to generate 3D zeolites. mdpi.com By systematically modifying the structure of the tetraethylammonium cation, it may be possible to direct the synthesis towards new zeolite topologies with desired pore structures and chemical compositions. researchgate.net The development of simplified and more cost-effective synthesis routes using readily available OSDAs like tetraethylammonium hydroxide is also an important area of research. researchgate.net

Q & A

Q. What are the primary physicochemical properties of tetraethylammonium hydrate (TEAC) relevant to biochemical and gas hydrate studies?

TEAC (C₈H₂₀ClN·xH₂O) is a hygroscopic salt with a purity ≥98%, melting point of 39°C, and solubility in water, ethanol, and chloroform. Its pH (4.0–7.0 in aqueous solutions) and ionic nature make it suitable as a potassium channel blocker in electrophysiology and as a thermodynamic hydrate inhibitor (THI). Key properties include its ability to disrupt hydrogen bonding in water, altering hydrate stability .

Q. How is TEAC utilized as a non-specific potassium channel blocker in electrophysiological research?

TEAC blocks voltage-gated K⁺ channels by competing with K⁺ ions at receptor sites, suppressing K⁺ currents in neurons and muscle cells. Experimental protocols involve applying TEAC (1–10 mM) to isolated tissues or cells while monitoring ionic currents via patch-clamp techniques. Dose-response curves are used to quantify inhibition efficacy, with IC₅₀ values typically <5 mM .

Q. What standard experimental methods evaluate TEAC’s thermodynamic effects on gas hydrate phase equilibria?